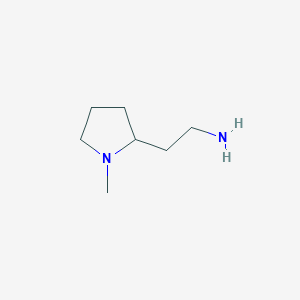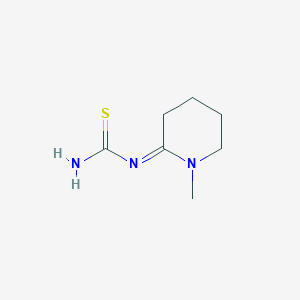
(1-Methyl-2-piperidinylidene)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Methyl-2-piperidinylidene)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (1-Methyl-2-piperidinylidene)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
(1-Methyl-2-piperidinylidene)thiourea has been shown to have various biochemical and physiological effects. (1-Methyl-2-piperidinylidene)thiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. (1-Methyl-2-piperidinylidene)thiourea has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. (1-Methyl-2-piperidinylidene)thiourea is a relatively stable compound that can be easily synthesized and purified. (1-Methyl-2-piperidinylidene)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using (1-Methyl-2-piperidinylidene)thiourea in lab experiments. (1-Methyl-2-piperidinylidene)thiourea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. (1-Methyl-2-piperidinylidene)thiourea also has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for (1-Methyl-2-piperidinylidene)thiourea to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to be used in combination with other therapeutic agents to enhance their effectiveness.
Synthesemethoden
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of (1-Methyl-2-piperidinylidene)thiourea. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-Methyl-2-piperidinylidene)thiourea has been shown to have anti-inflammatory, antioxidant, and antitumor properties. (1-Methyl-2-piperidinylidene)thiourea has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
126826-79-7 |
|---|---|
Produktname |
(1-Methyl-2-piperidinylidene)thiourea |
Molekularformel |
C7H13N3S |
Molekulargewicht |
171.27 g/mol |
IUPAC-Name |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
InChI-Schlüssel |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
Kanonische SMILES |
CN1CCCCC1=NC(=S)N |
Synonyme |
(1-Methyl-2-piperidinylidene)thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



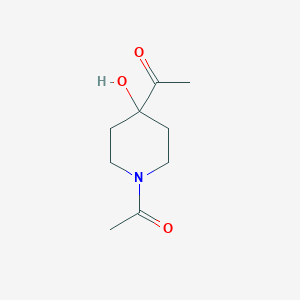
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

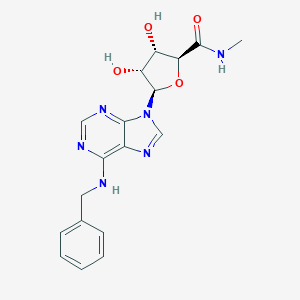

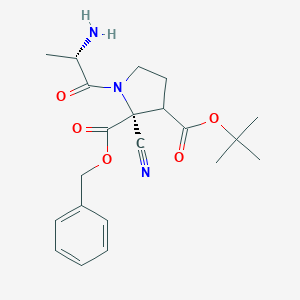
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)


